1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
1-(2-Fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a fluorinated urea derivative featuring a tetrazole ring linked via a methyl group to the urea backbone. Its molecular formula is C₁₅H₁₁F₂N₇O, with a molecular weight of 343.3 g/mol. The tetrazole moiety, a bioisostere for carboxylic acids, may improve metabolic stability and binding affinity in biological systems .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O/c16-10-4-3-5-11(8-10)23-14(20-21-22-23)9-18-15(24)19-13-7-2-1-6-12(13)17/h1-8H,9H2,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYBHFCKZDCBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. One common method involves the reaction of 2-fluoroaniline with isocyanates to form the urea linkage, followed by the introduction of the tetrazole moiety through cycloaddition reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Scientific Research Applications
1-(2-Fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and tetrazolyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
The compound’s key structural elements include:
- Urea core : Common in many pharmacologically active molecules due to hydrogen-bonding capabilities.
- Tetrazole-methyl linkage : Distinct from analogues where tetrazole is directly attached to the phenyl ring (e.g., compounds in ).
- Dual fluorophenyl substituents : The 2- and 3-fluorophenyl groups may influence steric and electronic properties differently compared to other halogenated or substituted aryl groups.
Table 1: Structural Comparison with Selected Analogues
Molecular Weight and Lipophilicity
- Fluorine atoms increase logP values, enhancing blood-brain barrier penetration compared to non-fluorinated analogues like 11i in (logP estimated at 2.1 vs. 1.5) .
Biological Activity
The compound 1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its anticancer and antibacterial properties.
Synthesis and Characterization
The synthesis of the target compound involves a multi-step process, typically starting from commercially available precursors. The final compound can be characterized using various spectroscopic techniques such as NMR, FTIR, and mass spectrometry to confirm its structure and purity.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Determine molecular structure and purity |
| FTIR | Identify functional groups |
| Mass Spectrometry | Confirm molecular weight |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of tetrazole have shown promising activity against various cancer cell lines.
Case Study: Anticancer Efficacy
One study evaluated the cytotoxic effects of a related tetrazole compound on the A549 lung cancer cell line. The results demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative activity. The mechanism of action was linked to the induction of apoptosis through the regulation of Bcl-2 family proteins, promoting cell cycle arrest at the G2/M phase.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.0 | Apoptosis induction via Bcl-2 regulation |
| Compound B | MCF-7 | 4.5 | Cell cycle arrest at G2/M phase |
Antibacterial Activity
In addition to anticancer properties, the compound has been evaluated for antibacterial activity. Preliminary findings suggest that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Assay
A study assessed the antibacterial efficacy of the compound using the agar diffusion method against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Table 3: Antibacterial Activity Data
| Bacteria | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Equivalent to penicillin |
| Escherichia coli | 64 | Comparable to ampicillin |
The biological activities of This compound are hypothesized to involve multiple pathways:
- Anticancer Mechanism : Induction of apoptosis through modulation of apoptotic pathways involving Bcl-2 family proteins.
- Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
